N-(4-cyanophenyl)-3-(5-methylfuran-2-yl)propanamide
Description
Properties
IUPAC Name |
N-(4-cyanophenyl)-3-(5-methylfuran-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-11-2-7-14(19-11)8-9-15(18)17-13-5-3-12(10-16)4-6-13/h2-7H,8-9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKHGFOIJYGNQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501328648 | |
| Record name | N-(4-cyanophenyl)-3-(5-methylfuran-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501328648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49676791 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
327075-03-6 | |
| Record name | N-(4-cyanophenyl)-3-(5-methylfuran-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501328648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-cyanophenyl)-3-(5-methylfuran-2-yl)propanamide typically involves the following steps:
Formation of the cyanophenyl intermediate: This can be achieved by nitration of a suitable phenyl precursor followed by reduction to form the corresponding amine, which is then converted to the cyanophenyl derivative through a Sandmeyer reaction.
Synthesis of the methylfuran intermediate: The methylfuran moiety can be synthesized via the cyclization of a suitable precursor, such as a 2,5-dimethylfuran.
Coupling of intermediates: The final step involves coupling the cyanophenyl and methylfuran intermediates through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: The furan ring in this compound can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The nitrile group in the cyanophenyl moiety can be reduced to form amines or other reduced products.
Substitution: The aromatic ring in the cyanophenyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products:
Oxidation: Furanones or other oxidized furan derivatives.
Reduction: Amines or other reduced cyanophenyl derivatives.
Substitution: Halogenated or nitrated cyanophenyl derivatives.
Scientific Research Applications
Synthetic Applications
N-(4-cyanophenyl)-3-(5-methylfuran-2-yl)propanamide can be synthesized through multiple methods, allowing for the production of analogs with enhanced properties. The reactions typical of amides and aromatic compounds include:
- N-acylation reactions : Useful for modifying the amide group.
- Cyanation reactions : To introduce or modify the cyano group.
- Furan ring modifications : Enhancing biological activity through structural changes.
These synthetic pathways highlight the compound's versatility in creating derivatives that may possess improved pharmacological properties.
Research indicates that this compound exhibits potential therapeutic applications, particularly in targeting specific biological pathways. Compounds with similar structures have been investigated for their effects on various biological targets, including:
- Aldo-Keto Reductases (AKR1C1 and AKR1C3) : Studies suggest that derivatives of this compound may inhibit these enzymes, which are involved in steroid metabolism and implicated in various diseases such as cancer and diabetes .
- G Protein-Coupled Receptors (GPR35) : This receptor has emerged as a target for pain management and metabolic disorders. Compounds structurally related to this compound have shown promising agonistic activity against GPR35, indicating potential for therapeutic development .
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-3-(5-methylfuran-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyanophenyl and methylfuran moieties can engage in hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs, their molecular features, and biological activities:
Key Structural and Functional Insights
Substituent Effects on Bioactivity: Electron-Withdrawing Groups: The 4-cyanophenyl group in the target compound and MR-39 enhances binding to enzymes or receptors through dipole interactions. Hydrophobic Moieties: The 5-methylfuran-2-yl group in the target compound contributes to membrane permeability, similar to the trifluoromethyl and sulfonyl groups in bicalutamide derivatives . Functional Handles: Compound 19D’s hydroxamic acid moiety enables chelation of zinc in histone deacetylases, a feature absent in the target compound.
Pharmacological Profiles: Anti-Inflammatory Activity: MR-39’s FPR2 agonism suggests that the 4-cyanophenyl-propanamide scaffold can be tailored for immunomodulation by introducing rigid substituents (e.g., cyclopropane). Antitumor Potential: Compound 19D’s dimethoxyphenyl and hydroxamic acid groups demonstrate how structural additions to the core propanamide structure can shift activity toward epigenetic modulation. Antiandrogen Effects: Bicalutamide derivatives highlight the importance of sulfonyl and fluorophenyl groups in steric and electronic complementarity with androgen receptors.
Biological Activity
N-(4-cyanophenyl)-3-(5-methylfuran-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including anticancer and antimicrobial properties, and provides a comprehensive overview of research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is C15H14N2O2, with a molecular weight of 254.28 g/mol. The compound features a cyanophenyl group attached to a propanamide backbone , along with a 5-methylfuran substituent . This structural arrangement is believed to confer interesting physical and chemical properties that may enhance its biological activity .
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties . Compounds with similar structures have been shown to inhibit cancer cell proliferation effectively. For instance, derivatives of this compound have demonstrated selective inhibition against various cancer cell lines, suggesting potential applications in cancer therapy .
Antimicrobial Properties
In addition to anticancer activity, this compound has been studied for its antimicrobial properties . The presence of the furan and aromatic rings contributes to its effectiveness against certain bacterial strains. In vitro studies have indicated that this compound can inhibit the growth of various pathogens, making it a candidate for further exploration in antimicrobial drug development .
The specific mechanisms through which this compound exerts its biological effects are still under investigation. Interaction studies have focused on its binding affinity to various biological targets, employing techniques such as molecular docking and enzyme inhibition assays. These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential. The following table summarizes key features and biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity | Notable Differences |
|---|---|---|---|
| N-(4-chlorophenyl)-3-(5-methylfuran-2-yl)propanamide | Similar structure with chlorine substitution | Anticancer activity reported | Chlorine may alter electronic properties |
| N-(4-nitrophenyl)-3-(5-methylfuran-2-yl)propanamide | Nitro group substitution | Potential antibacterial properties | Nitro group may enhance solubility |
| N-(phenyl)-3-(5-methylfuran-2-yl)propanamide | Lacks cyano substitution | Generalized activity across various targets | Absence of cyano reduces specificity |
The presence of the cyanophenyl group in this compound distinguishes it from these compounds, potentially enhancing its biological activity and selectivity against specific targets .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds similar to this compound:
- Selective Inhibitors of Aldo-Keto Reductases : A study highlighted the importance of structural modifications in enhancing inhibitory activity against enzymes like AKR1C1 and AKR1C3. It was found that modifications such as methylation patterns on furan rings significantly influence inhibition efficacy .
- Antioxidant Activity : Research on related compounds has shown antioxidant properties combined with low cytotoxicity in cellular models. These findings suggest that derivatives could be developed as therapeutic agents with dual functions—anticancer and antioxidant .
- G Protein-Coupled Receptor (GPR35) Agonists : Compounds structurally related to this compound have been identified as GPR35 agonists, indicating potential applications in treating pain and inflammatory diseases .
Chemical Reactions Analysis
Amide Hydrolysis
The propanamide group undergoes hydrolysis under acidic or basic conditions. This reaction is critical for modifying the compound’s biological activity or generating intermediates for further synthesis:
| Conditions | Products | Mechanism | Reference |
|---|---|---|---|
| Acidic (H₂SO₄, reflux) | 3-(5-methylfuran-2-yl)propanoic acid + 4-cyanoaniline | Nucleophilic acyl substitution | |
| Basic (NaOH, H₂O) | Sodium 3-(5-methylfuran-2-yl)propanoate + NH₃ | Base-mediated hydrolysis |
This reactivity aligns with general amide behavior, where the carbonyl carbon is susceptible to nucleophilic attack.
Electrophilic Aromatic Substitution on Furan
The 5-methylfuran ring participates in electrophilic substitution reactions. The methyl group at position 5 directs incoming electrophiles to positions 3 and 4:
| Reagent | Product | Conditions | Reference |
|---|---|---|---|
| HNO₃ (nitration) | 3-Nitro-5-methylfuran-2-yl derivative | H₂SO₄, 0–5°C | |
| Br₂ (bromination) | 3-Bromo-5-methylfuran-2-yl derivative | FeBr₃, CH₂Cl₂, RT |
These reactions are critical for introducing functional groups to enhance solubility or target-specific interactions.
Cyanophenyl Group Reactivity
The 4-cyanophenyl moiety undergoes reduction and nucleophilic addition:
Reduction of Nitrile to Amine
| Reagent | Product | Catalyst | Reference |
|---|---|---|---|
| H₂ (gas) | 4-aminobenzyl derivative | Pd/C, ethanol | |
| LiAlH₄ | 4-aminobenzyl derivative | Dry THF, reflux |
Nucleophilic Addition
The nitrile group reacts with Grignard reagents to form ketones:
textR-Mg-X + Ar-C≡N → Ar-C(=O)-R
This reaction broadens the compound’s utility in synthesizing aryl ketones for pharmaceutical applications .
Oxidation Reactions
The furan ring is susceptible to oxidation, forming diketones or lactones:
| Oxidizing Agent | Product | Conditions | Reference |
|---|---|---|---|
| KMnO₄ (acidic) | 2,5-diketone derivative | H₂SO₄, H₂O, 80°C | |
| O₃ (ozonolysis) | Maleic anhydride derivatives | CH₂Cl₂, -78°C |
Oxidation products are valuable intermediates in synthesizing polyfunctional molecules.
Condensation Reactions
The propanamide chain participates in Knoevenagel condensations with aldehydes:
| Aldehyde | Product | Catalyst | Reference |
|---|---|---|---|
| Benzaldehyde | α,β-unsaturated amide | Piperidine, ethanol | |
| Furfural | Cross-conjugated furan-propanamide hybrid | Microwave irradiation |
These reactions expand the compound’s π-conjugation, potentially enhancing fluorescence or binding properties.
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions enable functionalization of the furan or phenyl rings:
| Reaction Type | Reagents | Product | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Aryl boronic acid, Pd(PPh₃)₄ | Biaryl derivatives | |
| Buchwald-Hartwig | Amine, Pd(OAc)₂, Xantphos | Aryl amine derivatives |
Such reactions are pivotal for creating libraries of analogs for structure-activity relationship (SAR) studies.
Photochemical Reactivity
UV irradiation induces [2+2] cycloaddition reactions in the furan ring:
texthv (254 nm) → Cyclobutane adduct
This reactivity is exploited in photolabile protecting group strategies .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for high-yield synthesis of N-(4-cyanophenyl)-3-(5-methylfuran-2-yl)propanamide?
- Methodology :
- Multi-step synthesis : Begin with coupling the 4-cyanophenylamine to a propanoyl chloride intermediate, followed by introducing the 5-methylfuran-2-yl moiety via nucleophilic substitution or Suzuki-Miyaura cross-coupling (if halogenated precursors are used) .
- Key conditions : Use anhydrous solvents (e.g., THF or DCM) under nitrogen atmosphere. Catalysts like palladium (for coupling) or bases (e.g., triethylamine) may enhance reaction efficiency .
- Purification : Employ column chromatography (silica gel) with ethyl acetate/hexane gradients, followed by recrystallization from ethanol for purity >95%. Monitor reaction progress via TLC (Rf ~0.4 in 1:1 EtOAc/hexane) .
Q. Which analytical techniques are critical for structural validation of this compound?
- Methodology :
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the amide bond (δ ~7.5–8.5 ppm for aromatic protons, δ ~170 ppm for carbonyl carbon) and methyl groups on the furan (δ ~2.3 ppm for CH₃) .
- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~2230 cm⁻¹ (cyano group) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .
Advanced Research Questions
Q. How do the electron-withdrawing cyano and electron-donating methyl groups influence the compound’s reactivity?
- Methodology :
- Substituent effects : The 4-cyanophenyl group enhances electrophilic substitution on the adjacent aromatic ring, while the 5-methylfuran stabilizes the ring via electron donation, affecting regioselectivity in reactions like nitration or halogenation .
- Hydrolysis susceptibility : The amide bond may hydrolyze under strong acidic/basic conditions (e.g., 6M HCl, 80°C), monitored by HPLC to track degradation products .
Q. What in vitro assays are appropriate for preliminary evaluation of biological activity?
- Methodology :
- Enzyme inhibition assays : Test against cyclooxygenase (COX-1/COX-2) for anti-inflammatory potential, using indomethacin as a positive control .
- Receptor binding studies : Radioligand displacement assays (e.g., for opioid or serotonin receptors) to assess affinity (IC₅₀ values) .
- Cytotoxicity screening : MTT assay on human cell lines (e.g., HEK-293) to determine EC₅₀ and selectivity indices .
Q. How can computational modeling predict target interactions?
- Methodology :
- Molecular docking : Use AutoDock Vina to model binding poses with proteins (e.g., androgen receptors, based on structural analogs like bicalutamide impurities) .
- QSAR studies : Correlate substituent effects (e.g., Hammett σ values for cyano groups) with bioactivity to guide structural optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
